Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
MCI-INI-3 is a potent and selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3). This compound has shown significant selectivity for ALDH1A3 over other isoforms, making it a valuable tool in scientific research, particularly in the study of cancer stem cells and retinoic acid biosynthesis .
Preparation Methods
The synthesis of MCI-INI-3 involves several steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of organic solvents, catalysts, and controlled temperature conditions . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
MCI-INI-3 primarily undergoes reactions typical of organic compounds, such as substitution and addition reactions. It is known to bind selectively to the active site of ALDH1A3, inhibiting its activity. Common reagents used in these reactions include organic solvents and catalysts. The major product formed from these reactions is the inhibited enzyme complex .
Scientific Research Applications
MCI-INI-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of ALDH1A3 in cellular processes and cancer stem cell biology.
Medicine: Potential therapeutic applications in targeting cancer stem cells and reducing chemoresistance.
Industry: Could be used in the development of new cancer treatments and diagnostic tools
Mechanism of Action
MCI-INI-3 exerts its effects by selectively binding to the active site of ALDH1A3, inhibiting its activity. This inhibition disrupts the biosynthesis of retinoic acid, a crucial molecule in cell differentiation and proliferation. The molecular targets involved include the active site residues of ALDH1A3, and the pathways affected are those related to retinoic acid metabolism .
Comparison with Similar Compounds
MCI-INI-3 is unique in its high selectivity for ALDH1A3 compared to other isoforms such as ALDH1A1. Similar compounds include other ALDH inhibitors, but MCI-INI-3 stands out due to its greater than 140-fold selectivity for ALDH1A3 . This makes it particularly useful for studies focused on ALDH1A3 without off-target effects on other isoforms.
Properties
Molecular Formula |
C21H15N3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C21H15N3O4/c1-26-21(25)17-10-15(14-7-8-18-19(9-14)28-12-27-18)22-20-11-16(23-24(17)20)13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
InChI Key |
DCSWTUKGGUNNLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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